MTIC

Metabolism-dependent activation Prodrug comparison In vitro cytotoxicity

MTIC (CAS 3413-72-7) is the authentic proximate DNA-methylating species and active metabolite of temozolomide and dacarbazine. Unlike prodrugs requiring enzymatic or pH-dependent activation, MTIC exerts direct cytotoxicity without metabolic conversion—essential for in vitro assays in metabolically incompetent cell lines and high-throughput screening. With intrinsically low membrane permeability, MTIC is the definitive reference standard for HPLC/UPLC stability-indicating method development, ICH-compliant quality control of temozolomide formulations, and studies interrogating O6-methylguanine adduct repair and MGMT-mediated resistance. Procure authentic MTIC to bypass prodrug conversion variability and ensure reproducible, direct methylating agent delivery.

Molecular Formula C5H8N6O
Molecular Weight 168.16 g/mol
CAS No. 3413-72-7
Cat. No. B019595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTIC
CAS3413-72-7
SynonymsMonomethyl Triaizeno Imidazole Carboxamide, 3-Methyl(triazenyl)imidazole-4-carboxamide, 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide, NSC 407347
Molecular FormulaC5H8N6O
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCN=NNC1=C(NC=N1)C(=O)N
InChIInChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)
InChIKeyMVBPAIHFZZKRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTIC (CAS 3413-72-7) as Temozolomide Active Metabolite and DNA Alkylating Agent: Procurement Guide for Researchers


MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide; CAS 3413-72-7) is a monocarboxylic acid amide triazene derivative that functions as a DNA alkylating agent with antineoplastic activity [1]. It is the active metabolite of the antimelanoma agent dacarbazine and is produced by spontaneous hydrolysis of the first-line glioblastoma drug temozolomide (TMZ) under physiological conditions [1][2]. As the proximate methylating species, MTIC is the direct precursor to the reactive methyldiazonium ion that methylates DNA at the O6 and N7 positions of guanine [3].

Why MTIC (CAS 3413-72-7) Cannot Be Substituted by Temozolomide or Dacarbazine in Research Applications


Although MTIC, temozolomide, and dacarbazine share the same ultimate DNA-methylating mechanism, their activation pathways, metabolic dependencies, and physicochemical properties differ markedly, precluding simple interchange in experimental or analytical settings [1]. Dacarbazine requires hepatic microsomal activation to generate MTIC, whereas temozolomide undergoes spontaneous pH-dependent hydrolysis to MTIC at physiological pH—with MTIC itself exhibiting opposite pH stability characteristics to its prodrug, being stable at alkaline pH but rapidly fragmenting at acidic pH [2][3]. Furthermore, MTIC displays low brain bioavailability and membrane permeability relative to TMZ, with its systemic exposure after oral TMZ administration being only 2.4% of the prodrug's AUC [4]. These fundamental differences necessitate the procurement of authentic MTIC for studies requiring direct interrogation of the active methylating species, bypassing prodrug conversion limitations, or establishing analytical reference standards.

Quantitative Differentiation of MTIC (CAS 3413-72-7) Versus Temozolomide and Dacarbazine: Head-to-Head Evidence for Research Procurement


MTIC vs Dacarbazine: Differential Requirement for Metabolic Activation in Cytotoxicity

MTIC exhibits direct cytotoxicity independent of hepatic metabolic activation, whereas dacarbazine requires the presence of mouse-liver microsomes to generate MTIC and exert cytotoxic effects. In TLX5 murine lymphoma cells, MTIC and temozolomide were cytotoxic in the absence of microsomes; dacarbazine produced MTIC (and its hydroxymethyl metabolite HMMTIC) only when microsomes were included in the incubation mixture [1]. HPLC analysis confirmed that MTIC was present in temozolomide incubations with or without microsomes, while dacarbazine yielded detectable MTIC solely under microsome-supplemented conditions [1].

Metabolism-dependent activation Prodrug comparison In vitro cytotoxicity Triazene chemotherapy

MTIC vs Temozolomide: Opposing pH-Dependent Stability Profiles Critical for Analytical Method Development

MTIC and temozolomide exhibit opposing pH-dependent stability characteristics. Temozolomide is stable at acidic pH but decomposes to MTIC at pH greater than 7; in contrast, MTIC is stable at alkaline pH values but rapidly fragments in a methylating mode at pH less than 7 [1]. The half-life of temozolomide in water at pH 7.9 was determined to be 28 minutes, while its half-life in serum at room temperature was 33 minutes [2]. This pH-dependent interconversion is the basis for TMZ's activation at physiological pH and its stability in acidic formulations.

pH-dependent stability Analytical reference standard Degradation kinetics Prodrug conversion

MTIC vs Temozolomide: Quantified Differences in Systemic Exposure Following Oral Administration

Following a single oral dose of temozolomide 150 mg/m², the systemic exposure to MTIC is substantially lower than that of the parent prodrug. The mean Cmax for temozolomide is 7.5 mcg/mL, whereas MTIC achieves a mean Cmax of only 282 ng/mL—a difference of approximately 26.6-fold [1]. The mean AUC is 23.4 mcg·hr/mL for temozolomide compared with 864 ng·hr/mL for MTIC. Relative to the AUC of temozolomide, exposure to MTIC is only 2.4% [1].

Pharmacokinetics Bioavailability Cmax comparison AUC comparison

MTIC Differential Cytotoxicity in Mer+ vs Mer- Cell Lines and Potentiation by 3-Acetamidobenzamide

The cytotoxicity of MTIC varies with cellular DNA repair capacity, specifically the Mer phenotype (O6-methylguanine-DNA methyltransferase expression status). MTIC was evaluated across Mer+, Mer+Rem-, and Mer- cell lines, with differential potentiation observed when combined with the poly(ADP-ribose) polymerase inhibitor 3-acetamidobenzamide [1]. This repair-dependent cytotoxicity profile is a class characteristic of O6-guanine methylating agents and differs from alkylating agents that produce cross-links or N7-guanine adducts as their primary lethal lesions.

DNA repair phenotype O6-methylguanine-DNA methyltransferase MGMT Sensitization

MTIC vs Temozolomide: Differential Membrane Affinity Explaining Low Brain Bioavailability

Biophysical studies using lipid bilayer models composed of DMPC and cholesterol (representing major components of GBM cell membranes and brain capillary endothelial cells) demonstrated that MTIC exhibits low affinity to biological membranes [1]. This low membrane affinity explains MTIC's reduced brain bioavailability compared to temozolomide. Temozolomide, as a small lipophilic molecule, readily crosses the blood-brain barrier; its conversion to MTIC under physiological conditions yields an active species with only 20-30% brain bioavailability relative to the administered prodrug [2].

Membrane permeability Blood-brain barrier Drug-membrane interaction Liposome models

MTIC Cytotoxicity Quantified in L-Cells and TLX5 Murine Lymphoma Cells: Baseline Activity Data for Comparative Studies

MTIC demonstrates quantifiable cytotoxicity and DNA synthesis inhibition in multiple cell lines. At a concentration of 1 mM, MTIC decreases thymidine uptake by 55% and uridine uptake by 65% in L-cells [1]. Additionally, MTIC is cytotoxic to TLX5 murine lymphoma cells in a concentration-dependent manner [2]. In vivo, MTIC induces formation of mammary adenofibromas in rats when administered at a cumulative dose of 890 mg per animal over 14 weeks [3].

Cytotoxicity baseline DNA synthesis inhibition L-cells TLX5 lymphoma

Recommended Procurement and Application Scenarios for MTIC (CAS 3413-72-7) Based on Quantified Differentiation Evidence


Analytical Reference Standard for Temozolomide Stability-Indicating Assays and Impurity Profiling

MTIC is a primary degradant of temozolomide under neutral and alkaline conditions, with TMZ exhibiting a half-life of 28 minutes in water at pH 7.9 and 33 minutes in serum at room temperature [1]. Authentic MTIC is required as a reference standard for HPLC, MEKC, or UPLC method development, validation, and routine quality control of temozolomide drug substance and finished pharmaceutical products. Its use enables accurate quantification of degradation products and ensures compliance with ICH stability testing requirements for temozolomide formulations.

Mechanistic Studies of O6-Guanine Methylation and MGMT-Mediated DNA Repair Resistance

MTIC serves as the defined proximate methylating species for studies investigating O6-methylguanine adduct formation and repair. Its differential cytotoxicity in Mer+ versus Mer- cell lines provides a defined experimental system for evaluating MGMT-mediated resistance mechanisms [1]. Researchers investigating PARP inhibitor sensitization strategies or DNA repair pathway modulation can use MTIC directly to bypass prodrug conversion variability and ensure consistent methylating agent delivery.

In Vitro Cytotoxicity Studies Requiring Microsome-Independent Triazene Activity

Unlike dacarbazine, which requires hepatic microsomal activation to generate MTIC, authentic MTIC exerts direct cytotoxicity without metabolic activation [1]. This property makes MTIC the preferred compound for in vitro cytotoxicity screening in cell lines lacking metabolic competence, for structure-activity relationship studies of novel triazene analogs, and for high-throughput screening campaigns where inclusion of microsomal fractions would complicate assay design and data interpretation.

Drug Delivery and Formulation Development for Brain Tumor Therapy

MTIC exhibits low brain bioavailability and poor membrane permeability relative to temozolomide, with biophysical studies demonstrating its low affinity to biomembrane models representative of GBM cell and brain capillary endothelial membranes [1]. Researchers developing nanoparticle, liposomal, hydrogel, or polymer-based delivery systems for glioblastoma therapy may directly incorporate MTIC to test whether formulation strategies can overcome the intrinsic membrane permeability limitation of the active metabolite, as demonstrated in recent MPDA@MTIC-Co hydrogel platforms for postoperative GBM [2].

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